Bienvenue dans la boutique en ligne BenchChem!

Mertiatide

Nuclear Medicine Renal Scintigraphy Image Quality

Mertiatide (MAG3) is the preferred Tc-99m renal imaging ligand for assessing tubular function, ERPF, and drainage. It excels in patients with elevated creatinine, hydronephrosis, UPJ obstruction, or post-transplant, providing diagnostic-quality images where glomerular agents like Tc 99m DTPA fail. Mertiatide offers lower radiation dosimetry than I-131 OIH and weight-based pediatric dosing, ensuring safer, more accurate studies. Procure Mertiatide for superior clinical efficacy and procurement value.

Molecular Formula C8H13N3O5S
Molecular Weight 263.27 g/mol
CAS No. 66516-09-4
Cat. No. B549169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMertiatide
CAS66516-09-4
Synonyms99m Mercaptoacetylglycyl-glycyl-glycine, Technetium
99m Mertiatide, Tc
99mTc MAG3
99mTc Mercaptoacetyltriglycine
99mTc-MAG3
99mTc-Mercaptoacetyltriglycine
MAG3, TechneScan
Mercaptoacetylglycyl-glycyl-glycine, Technetium 99m
Mertiatide, Tc 99m
Tc 99m Mertiatide
TechneScan MAG3
Technetium 99m MAG3
Technetium 99m Mercaptoacetylglycyl glycyl glycine
Technetium 99m Mercaptoacetylglycyl-glycyl-glycine
Technetium 99m Mercaptoacetylglycylglycylglycine
Technetium 99m Mercaptoacetyltriglycine
Technetium Tc 99m Mertiatide
Technetium-99m-MAG3
Technetium-99m-Mercaptoacetylglycylglycylglycine
Technetium-99m-Mercaptoacetyltriglycine
Molecular FormulaC8H13N3O5S
Molecular Weight263.27 g/mol
Structural Identifiers
SMILESC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CS
InChIInChI=1S/C8H13N3O5S/c12-5(2-10-7(14)4-17)9-1-6(13)11-3-8(15)16/h17H,1-4H2,(H,9,12)(H,10,14)(H,11,13)(H,15,16)
InChIKeyRXACEEPNTRHYBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Storage-20°C

Mertiatide (MAG3) 66516-09-4: Technical Overview for Renal Imaging Radiopharmaceutical Procurement


Mertiatide (mercaptoacetyltriglycine, MAG3) is a triamide mercaptide (N3S) ligand that forms a stable complex with technetium-99m [1]. Following radiolabeling with sodium pertechnetate Tc 99m, the resulting Tc 99m mertiatide is a diagnostic radiopharmaceutical that is avidly secreted by the renal tubules [2]. It is supplied as a sterile, lyophilized powder in a kit formulation (e.g., Technescan MAG3) for reconstitution, and is primarily used for dynamic renal scintigraphy to evaluate renal perfusion, tubular function, and drainage [3]. Unlike glomerular filtration agents, Mertiatide provides a high extraction fraction, enabling superior image quality and the assessment of effective renal plasma flow (ERPF), even in patients with impaired renal function [4].

Why Mertiatide (MAG3) Cannot Be Directly Substituted with DTPA, OIH, or EC: A Procurement Perspective


The selection of a renal imaging agent is not a simple formulary substitution. While all agents provide some degree of renal imaging, their fundamental pharmacokinetic and physical properties lead to drastically different clinical utility, image quality, and radiation dosimetry. For instance, agents like Tc 99m DTPA are cleared exclusively by glomerular filtration, resulting in poor image quality in patients with even moderately impaired renal function [1]. In contrast, Mertiatide (MAG3) is actively secreted by the tubules, providing high-contrast images where DTPA fails [2]. Similarly, while I-131 OIH was historically the gold standard for measuring effective renal plasma flow (ERPF), its poor imaging characteristics and higher radiation burden make it obsolete compared to Tc 99m Mertiatide [3]. More modern alternatives like Tc 99m EC, despite exhibiting higher renal clearance, are not universally available and have different kit stability profiles [4]. Therefore, procurement decisions must be driven by specific, quantitative performance metrics rather than assumed class equivalence.

Quantitative Differentiation of Mertiatide (MAG3) vs. OIH, DTPA, and EC for Scientific and Procurement Decisions


Mertiatide (MAG3) Delivers 50-Fold Higher Count Rates vs. I-131 OIH for Superior Diagnostic Image Quality

In a direct head-to-head clinical study of 50 patients, Tc 99m Mertiatide (MAG3) provided image quality superior to I-131 Orthoiodohippurate (OIH) in all cases. This superiority was quantified by a 50-fold improvement in count rates due to the physical properties of the Tc-99m label compared to I-131 [1]. Critically, this enhanced imaging capability allowed for the visualization of lesions with Mertiatide that were completely invisible on OIH scans in two patients [1].

Nuclear Medicine Renal Scintigraphy Image Quality

Mertiatide (MAG3) Achieves 58% Lower Effective Radiation Dose vs. I-131 OIH per Study

Comparative radiation dosimetry studies based on human biodistribution data demonstrate a significant safety advantage for Tc 99m Mertiatide. For a standard administered activity, the effective dose equivalent for Mertiatide is 3.7 mSv/370 MBq, which is approximately 58% lower than the dose from a typical I-131 OIH study (0.99 mSv/11.1 MBq, which scales to 33 mSv for an equivalent 370 MBq dose if such activity were possible) [1]. The dose for Mertiatide is comparable to that of Tc 99m DTPA (3.3 mSv/370 MBq) [1].

Radiation Dosimetry Patient Safety Regulatory Compliance

Mertiatide (MAG3) Provides Superior Diagnostic Utility Over DTPA in Renal Impairment

In a study of renal transplant patients with impaired function, Tc 99m Mertiatide (MAG3) images were qualitatively superior to Tc 99m DTPA images in all three cases examined. Crucially, in one case, the Tc 99m DTPA study was considered potentially misleading, whereas the Tc 99m Mertiatide examination provided a correct assessment of the clinical situation [1]. This superior performance is attributed to Mertiatide's much more rapid clearance and smaller volume of distribution compared to DTPA [1].

Renal Transplant Impaired Renal Function Diagnostic Accuracy

Mertiatide (MAG3) Achieves 70% Higher Renal Clearance than I-131 OIH in a Non-Human Primate Model

While human plasma clearance of Tc 99m Mertiatide is approximately 50-60% that of I-131 OIH [1], preclinical studies in a non-human primate model demonstrated that Tc 99m Mertiatide (MAG3) actually exhibits a 70% higher renal clearance than I-131 OIH [2]. This discrepancy between human and primate models is noted, but the high clearance in the primate model underpins its excellent in vivo performance.

Pharmacokinetics Renal Clearance Preclinical Model

Optimal Application Scenarios for Mertiatide (MAG3) Based on Quantifiable Evidence


Renal Imaging in Patients with Impaired Function or Obstructive Uropathy

Based on evidence that Mertiatide provides superior image quality and prevents misdiagnosis compared to DTPA in patients with renal impairment [1], it is the agent of choice for evaluating renal function in patients with elevated creatinine, including those with hydronephrosis, ureteropelvic junction (UPJ) obstruction, or after renal transplant [2]. Its high extraction fraction ensures diagnostic-quality images where glomerular agents like DTPA fail.

Evaluation of Effective Renal Plasma Flow (ERPF)

Mertiatide is the current clinical standard for the non-invasive measurement of effective renal plasma flow (ERPF) [1]. Its clearance, while lower than that of the historical gold standard I-131 OIH, is highly correlated with ERPF and provides a more practical, lower-radiation alternative for monitoring renal function over time, especially in patients with renovascular disease or those receiving nephrotoxic therapies.

Pediatric Renal Scintigraphy

Mertiatide is the preferred agent for dynamic renal imaging in children due to its favorable combination of high image quality and low radiation dosimetry [1]. The 3.7 mSv/370 MBq effective dose [2] and the availability of weight-based dosing protocols [3] make it a safer and more diagnostically effective option than I-131 OIH and a more reliable one than DTPA in this sensitive population.

Evaluation of Renal Transplant Function and Complications

The ability of Mertiatide to accurately assess renal perfusion, tubular function, and drainage in a single study makes it invaluable for post-transplant monitoring. Evidence shows it can correctly diagnose complications like acute tubular necrosis (ATN) or rejection where other agents like DTPA may provide ambiguous or misleading information [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mertiatide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.